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Abstract
Gamma-carboxyglutamate (Gla), a post-translationally modified amino acid, is a critical

determinant in a variety of cellular signaling pathways, extending far beyond its well-

established role in hemostasis. This technical guide provides an in-depth exploration of the

biosynthesis of Gla, its function in mediating protein-membrane and protein-protein

interactions, and its integral role in the signaling cascades of key Gla-containing proteins,

including Growth Arrest-Specific 6 (Gas6), Osteocalcin, and Matrix Gla Protein (MGP). This

document details the quantitative parameters governing these interactions, provides

comprehensive experimental protocols for their study, and presents visual representations of

the signaling pathways to facilitate a deeper understanding of the molecular mechanisms at

play. This guide is intended to serve as a valuable resource for researchers and professionals

in drug development seeking to further investigate and therapeutically target Gla-dependent

signaling pathways.

Introduction: The Significance of γ-
Carboxyglutamate
Gamma-carboxyglutamate is an uncommon amino acid formed by the post-translational

carboxylation of glutamate residues in certain proteins. This modification is catalyzed by the

enzyme γ-glutamyl carboxylase (GGCX) in a vitamin K-dependent manner.[1][2][3] The addition
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of a second carboxyl group to the γ-carbon of glutamate creates a potent calcium-binding motif.

This ability to chelate calcium ions is fundamental to the biological activity of all Gla-containing

proteins, enabling them to undergo conformational changes that facilitate their interaction with

cell membranes and other proteins.[4][5] Initially discovered in the context of blood coagulation

factors, the functional repertoire of Gla-containing proteins is now recognized to encompass a

diverse range of physiological processes, including bone metabolism, vascular health, and cell

growth regulation.[1][4]

Biosynthesis of γ-Carboxyglutamate: The Vitamin K
Cycle
The formation of Gla is intricately linked to the vitamin K cycle, a metabolic pathway occurring

in the endoplasmic reticulum.[3] The key enzyme, GGCX, utilizes reduced vitamin K

(hydroquinone), molecular oxygen, and carbon dioxide to convert specific glutamate residues

to Gla.[2][6] In this process, reduced vitamin K is oxidized to vitamin K epoxide, which is then

recycled back to its reduced form by the enzyme vitamin K epoxide reductase (VKOR).[3][6]

The anticoagulant drug warfarin exerts its effect by inhibiting VKOR, thereby preventing the

regeneration of reduced vitamin K and impairing the γ-carboxylation of vitamin K-dependent

proteins.[7][8]

Key Gla-Containing Proteins in Cellular Signaling
Gas6/TAM Signaling Axis
Growth Arrest-Specific 6 (Gas6) is a vitamin K-dependent protein that functions as a ligand for

the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[9][10] The interaction between

Gas6 and its receptors, particularly Axl, is a critical signaling axis implicated in a multitude of

cellular processes, including cell survival, proliferation, migration, and immune regulation.[10]

[11] Dysregulation of the Gas6/Axl pathway has been linked to various pathologies, most

notably cancer progression and metastasis.[9][11]

Upon binding of Gas6 to the Axl receptor, the receptor dimerizes and undergoes

autophosphorylation of tyrosine residues in its intracellular kinase domain.[11] This initiates a

cascade of downstream signaling events through multiple pathways, including the

phosphatidylinositol 3-kinase (PI3K)/Akt, Janus kinase (JAK)/signal transducer and activator of
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transcription (STAT), and Ras/mitogen-activated protein kinase (MEK)/extracellular signal-

regulated kinase (ERK) pathways.[10][11]

Osteocalcin and GPRC6A Signaling in Metabolic
Regulation
Osteocalcin, a Gla-containing protein secreted by osteoblasts, has emerged as a hormone that

plays a significant role in regulating glucose metabolism.[12][13] The undercarboxylated form of

osteocalcin acts as the active hormone, signaling through the G protein-coupled receptor,

GPRC6A, which is expressed in various tissues, including pancreatic β-cells and adipocytes.

[14][15][16]

Activation of GPRC6A by osteocalcin in pancreatic β-cells stimulates their proliferation and

enhances insulin secretion.[17][18] The downstream signaling cascade involves both the

PLC/IP3/Ca2+ and the adenylyl cyclase/cAMP/PKA pathways, which converge on the

activation of the MEK-ERK cascade.[14][16] This leads to the phosphorylation of the CREB

transcription factor, promoting the expression of genes involved in β-cell proliferation, such as

cyclin D1.[14][15] In adipocytes, osteocalcin signaling through GPRC6A upregulates the

expression of adiponectin, an insulin-sensitizing hormone.[16]

Matrix Gla Protein (MGP) in the Prevention of Vascular
Calcification
Matrix Gla Protein (MGP) is a potent inhibitor of vascular calcification, a pathological process of

mineral deposition in blood vessels that is associated with cardiovascular disease.[12][15] MGP

exerts its inhibitory effect primarily by antagonizing the signaling of Bone Morphogenetic

Proteins (BMPs), particularly BMP2.[12][15]

MGP directly binds to BMP2, preventing it from interacting with its cell surface receptors.[12]

This blockade of BMP receptor activation inhibits the downstream signaling cascade, which

involves the phosphorylation of Smad transcription factors (Smad1, Smad5, and Smad8).[12]

[19] The inhibition of Smad phosphorylation prevents their translocation to the nucleus and the

subsequent transcription of genes that promote osteogenic differentiation of vascular smooth

muscle cells, a key step in the process of vascular calcification.[12]
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Quantitative Data in Gla-Dependent Signaling
The following tables summarize key quantitative parameters for the interactions and activities

of Gas6, Osteocalcin, and MGP in their respective signaling pathways.

Table 1: Gas6/Axl Signaling Parameters

Parameter Value Cell/System Type Reference

Gas6-Axl Binding

Affinity (Kd)
~93 fM

Engineered Axl decoy

receptor
[20][21]

Gas6-Axl Binding

Affinity (Kd)
Picomolar range General [11][20]

Table 2: Osteocalcin/GPRC6A Signaling Parameters

Parameter Value Cell/System Type Reference

Undercarboxylated

Osteocalcin

Concentration for β-

cell Proliferation

6 - 60 pM In vitro [12]

Undercarboxylated

Osteocalcin

Concentration for

Adiponectin

Production

0.6 - 6 nM In vitro [12]

Osteocalcin EC50 for

ERK Phosphorylation
49.9 ng/mL

HEK-293 cells

expressing GPRC6A
[4]

Decarboxylated

Osteocalcin

Concentration for

Increased Insulin

Content

1.0 - 15 ng/mL Cultured human islets [17]
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Table 3: MGP and BMP2 Interaction

Parameter Condition Effect Reference

MGP:BMP2 Molar

Ratio

1-15 fold excess of

MGP

Strong inhibition of

BMP2-induced

osteoinduction

[22]

MGP:BMP2 Molar

Ratio

>15 fold excess of

MGP

Pronounced

enhancement of

BMP2-induced

osteoinduction

[22]

Table 4: Prothrombin Activation Kinetics

Parameter Value Conditions Reference

K0.5 for Ca2+ 2.3 mM
Prothrombin activation

by Factor Xa
[11]

K0.5 for Phospholipid 7.4 µM
Prothrombin activation

by Factor Xa
[11]

kcat 60 s-1

Prothrombin activation

in a tubular flow

reactor

[23]

Km (intrinsic) 3 nM

Prothrombin activation

in a tubular flow

reactor

[23]

Table 5: Warfarin Inhibition of γ-Carboxylation
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Parameter Value System Reference

Warfarin IC50 for γ-

Carboxylation
Varies with mutations Cell-based assay [24][25]

Vitamin K EC50 for γ-

Carboxylation
Varies with mutations Cell-based assay [24][25]

Signaling Pathway and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling

pathways and experimental workflows discussed in this guide.

Signaling Pathway Diagrams
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Caption: Gas6/Axl Signaling Pathway.
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Click to download full resolution via product page

Caption: Osteocalcin/GPRC6A Signaling in Pancreatic β-Cells.
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Caption: MGP Inhibition of BMP2 Signaling.

Experimental Workflow Diagrams
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Caption: Surface Plasmon Resonance (SPR) Workflow.
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Caption: γ-Glutamyl Carboxylase (GGCX) Activity Assay Workflow.

Detailed Experimental Protocols
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Quantification of γ-Carboxyglutamate Residues by
HPLC
This method allows for the direct identification and quantification of Gla residues in a protein

sample.

Materials:

Protein sample

Methanolic HCl (e.g., 2M)

Reagents for Edman degradation

HPLC system with a reverse-phase column

Standard PTH-amino acid mixture

Dimethyl ester of PTH-Gla standard

Protocol:

Esterification: Convert the carboxyl groups of the protein to methyl esters by treating the

sample with methanolic HCl. This step is crucial for improving the extraction of the modified

Gla derivative.

Edman Degradation: Subject the esterified protein to automated Edman degradation.

Conversion to PTH Derivative: During the sequencing cycle, the N-terminal amino acid is

cleaved and converted to its phenylthiohydantoin (PTH) derivative. The dimethyl-Gla will be

converted to the dimethyl ester of PTH-Gla.

HPLC Analysis: Inject the resulting PTH-amino acid derivative into an HPLC system.

Identification and Quantification: Modify the standard HPLC gradient to ensure the

separation and clear identification of the dimethyl ester of PTH-Gla peak. Compare the

retention time and peak area to the dimethyl ester of PTH-Gla standard to confirm its identity

and quantify the amount of Gla at each position.[1]
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In Vitro γ-Glutamyl Carboxylase (GGCX) Activity Assay
(Radiometric)
This assay measures the activity of GGCX by quantifying the incorporation of radiolabeled

bicarbonate into a peptide substrate.

Materials:

GGCX-containing microsomal preparation

Synthetic peptide substrate (e.g., FLEEL)

Reduced Vitamin K (KH2)

NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

Reaction Buffer (e.g., 50 mM MOPS, pH 7.4)

Dithiothreitol (DTT)

CHAPS

Phosphatidylcholine

Trichloroacetic acid (TCA)

Scintillation cocktail and counter

Protocol:

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, DTT, CHAPS,

phosphatidylcholine, KH2, and the peptide substrate.

Initiate Reaction: Start the reaction by adding the GGCX-containing microsomal preparation

to the mixture.

Incorporate Radiolabel: Add NaH¹⁴CO₃ to the reaction.
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Incubation: Incubate the reaction at 37°C for a defined period.

Stop Reaction: Terminate the reaction by adding an equal volume of cold TCA.

Remove Unincorporated Radiolabel: Boil the sample to remove unincorporated ¹⁴CO₂.

Precipitate the carboxylated peptide and wash it to remove any remaining unincorporated

radiolabel.

Quantification: Resuspend the pellet and measure the incorporated radioactivity using a

scintillation counter. The amount of incorporated ¹⁴C is proportional to the GGCX activity.

Surface Plasmon Resonance (SPR) for Gla-Protein and
Membrane Interaction
This protocol outlines the general steps for analyzing the interaction between a Gla-containing

protein and a lipid membrane using SPR.

Materials:

SPR instrument (e.g., Biacore)

Sensor chip with a lipophilic surface (e.g., L1 chip)

Liposomes containing phosphatidylserine (PS)

Purified Gla-containing protein (analyte)

Running buffer (e.g., HBS-P+ with Ca²⁺)

Regeneration solution

Protocol:

Liposome Preparation: Prepare small unilamellar vesicles (SUVs) containing a defined

percentage of phosphatidylserine.

Surface Preparation: Immobilize the PS-containing liposomes onto the L1 sensor chip to

create a stable lipid bilayer.
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Analyte Injection: Inject the purified Gla-containing protein at various concentrations over the

sensor surface in a running buffer containing physiological levels of calcium.

Association and Dissociation Monitoring: Monitor the binding (association) and subsequent

unbinding (dissociation) of the Gla-protein to the membrane in real-time by measuring the

change in the SPR signal.

Regeneration: After each cycle, inject a regeneration solution to remove the bound protein

and restore the lipid surface for the next injection.

Data Analysis: Analyze the resulting sensorgrams using appropriate fitting models to

determine the kinetic parameters of the interaction, including the association rate constant

(kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).[6][26]

[27]

Flow Cytometry for Gas6-Induced Platelet Activation
This protocol describes the use of flow cytometry to measure the expression of platelet

activation markers in response to Gas6.

Materials:

Freshly drawn whole blood collected in sodium citrate

Recombinant Gas6

Fluorescently labeled antibodies against platelet activation markers (e.g., anti-CD62P-PE for

P-selectin, PAC-1-FITC for activated GPIIb/IIIa)

Fluorescently labeled antibody against a platelet-specific marker (e.g., anti-CD41a-APC)

Red blood cell lysis buffer or paraformaldehyde (PFA) for fixation

Flow cytometer

Protocol:
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Blood Preparation: Allow the whole blood to rest at room temperature for 30 minutes to allow

platelets to return to a resting state.

Gas6 Incubation: Incubate aliquots of whole blood with varying concentrations of

recombinant Gas6 or a vehicle control at 37°C for a specified time.

Antibody Staining: Add a cocktail of fluorescently labeled antibodies against the platelet

activation markers and the platelet-specific marker to the blood samples. Incubate in the

dark at room temperature.

Lysis or Fixation: Either lyse the red blood cells using a commercial lysis buffer or fix the

entire sample with PFA.

Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

Gating and Analysis: Gate on the platelet population based on their forward and side scatter

characteristics and positive staining for the platelet-specific marker (CD41a). Analyze the

expression of the activation markers (P-selectin and PAC-1 binding) on the gated platelet

population to quantify the extent of Gas6-induced platelet activation.[28][29]

Immunofluorescence Staining for Gla-Proteins
This protocol provides a general procedure for visualizing the localization of Gla-containing

proteins in cultured cells.

Materials:

Cultured cells grown on coverslips

4% Paraformaldehyde (PFA) in PBS for fixation

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

Blocking solution (e.g., 5% BSA in PBS)

Primary antibody specific for the Gla-protein of interest

Fluorophore-conjugated secondary antibody
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DAPI for nuclear counterstaining

Mounting medium

Fluorescence microscope

Protocol:

Cell Culture and Fixation: Grow cells to the desired confluency on sterile coverslips. Fix the

cells with 4% PFA for 15 minutes at room temperature.

Permeabilization: If the target protein is intracellular, permeabilize the cells with

permeabilization buffer for 10 minutes.

Blocking: Block non-specific antibody binding by incubating the cells in blocking solution for 1

hour.

Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking

solution overnight at 4°C or for 1-2 hours at room temperature.

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with the

fluorophore-conjugated secondary antibody diluted in blocking solution for 1 hour at room

temperature, protected from light.

Counterstaining and Mounting: Wash the cells with PBS, counterstain the nuclei with DAPI,

and then mount the coverslips onto microscope slides using mounting medium.

Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate

filter sets.[1][7][13]

Conclusion
The post-translational modification of glutamate to γ-carboxyglutamate is a pivotal event that

endows a select group of proteins with the ability to participate in a wide array of cellular

signaling pathways. From the intricate cascade of blood coagulation to the hormonal regulation

of glucose metabolism and the active prevention of vascular calcification, Gla-containing

proteins are at the forefront of maintaining physiological homeostasis. The quantitative data,

detailed experimental protocols, and visual pathway representations provided in this technical
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guide offer a comprehensive resource for researchers and drug development professionals. A

deeper understanding of the molecular mechanisms governing Gla-dependent signaling will

undoubtedly pave the way for novel therapeutic strategies targeting a range of human

diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ptglab.com [ptglab.com]

2. Methylation of gamma-carboxylated Glu (Gla) allows detection by liquid chromatography-
mass spectrometry and the identification of Gla residues in the gamma-glutamyl carboxylase
- PMC [pmc.ncbi.nlm.nih.gov]

3. edenrcn.com [edenrcn.com]

4. Evidence for Osteocalcin Binding and Activation of GPRC6A in β-Cells - PMC
[pmc.ncbi.nlm.nih.gov]

5. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid
Membranes | Springer Nature Experiments [experiments.springernature.com]

6. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems
[rndsystems.com]

7. In Situ Hybridization Methods for Mouse Whole Mounts and Tissue Sections with and
Without Additional β-Galactosidase Staining - PMC [pmc.ncbi.nlm.nih.gov]

8. mdpi.com [mdpi.com]

9. Frontiers | Gas6/AXL pathway: immunological landscape and therapeutic potential
[frontiersin.org]

10. researchgate.net [researchgate.net]

11. MGP Regulates Perivascular Adipose-Derived Stem Cells Differentiation Toward Smooth
Muscle Cells Via BMP2/SMAD Pathway Enhancing Neointimal Formation - PMC
[pmc.ncbi.nlm.nih.gov]

12. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 16 / 18 Tech Support

https://www.benchchem.com/product/b555490?utm_src=pdf-custom-synthesis
https://www.ptglab.com/media/l3ab0eob/immunofluorescence-guide.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3676713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3676713/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3676713/
https://edenrcn.com/protocols/Individual%20Protocols/Zhang_Protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870875/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4870875/
https://experiments.springernature.com/articles/10.1007/978-1-4939-9512-7_3
https://experiments.springernature.com/articles/10.1007/978-1-4939-9512-7_3
https://www.rndsystems.com/resources/protocols/protocol-preparation-and-fluorescent-icc-staining-cells-coverslips
https://www.rndsystems.com/resources/protocols/protocol-preparation-and-fluorescent-icc-staining-cells-coverslips
https://pmc.ncbi.nlm.nih.gov/articles/PMC4118283/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4118283/
https://www.mdpi.com/1422-0067/22/18/9953
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1121130/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2023.1121130/full
https://www.researchgate.net/publication/311004092_Inhibition_of_the_GAS6AXL_pathway_augments_the_efficacy_of_chemotherapies
https://pmc.ncbi.nlm.nih.gov/articles/PMC8855449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8855449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8855449/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4709840/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


13. Osteocalcin-GPRC6A: An update of its clinical and biological multi-organic interactions -
PMC [pmc.ncbi.nlm.nih.gov]

14. Inhibition of Bone Morphogenetic Proteins Protects against Atherosclerosis and Vascular
Calcification - PMC [pmc.ncbi.nlm.nih.gov]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. endocrine-abstracts.org [endocrine-abstracts.org]

18. Novel bone morphogenetic protein signaling through Smad2 and Smad3 to regulate
cancer progression and development - PMC [pmc.ncbi.nlm.nih.gov]

19. Inhibition of the GAS6/AXL pathway augments the efficacy of chemotherapies - PMC
[pmc.ncbi.nlm.nih.gov]

20. researchgate.net [researchgate.net]

21. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

22. Protein Glycosylation Investigated by Mass Spectrometry: An Overview - PMC
[pmc.ncbi.nlm.nih.gov]

23. An engineered Axl ‘decoy receptor’ effectively silences the Gas6/Axl signaling axis - PMC
[pmc.ncbi.nlm.nih.gov]

24. Characterization of Gla proteoforms and non-Gla peptides of gamma carboxylated
proteins: Application to quantification of prothrombin proteoforms in human plasma - PMC
[pmc.ncbi.nlm.nih.gov]

25. Surface plasmon resonance in protein-membrane interactions - PubMed
[pubmed.ncbi.nlm.nih.gov]

26. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid
Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

27. benchchem.com [benchchem.com]

28. A simplified flow cytometric method for detection of inherited platelet disorders—A
comparison to the gold standard light transmission aggregometry - PMC
[pmc.ncbi.nlm.nih.gov]

29. ulab360.com [ulab360.com]

To cite this document: BenchChem. [The Pivotal Role of γ-Carboxyglutamate in Cellular
Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555490#gamma-carboxyglutamate-and-its-role-in-
cellular-signaling]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 18 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC6297736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6297736/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2994650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2994650/
https://www.researchgate.net/figure/Signal-transduction-triggered-by-osteocalcin-binding-to-GPRC6A-and-their-final-target_fig1_328749603
https://www.researchgate.net/publication/271333671_Inhibition_of_Bone_Morphogenetic_Protein_Signal_Transduction_Prevents_the_Medial_Vascular_Calcification_Associated_with_Matrix_Gla_Protein_Deficiency
https://www.endocrine-abstracts.org/ea/0073/ea0073oc6.1
https://pmc.ncbi.nlm.nih.gov/articles/PMC3929667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3929667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5199716/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5199716/
https://www.researchgate.net/profile/Andrew-Frelinger/publication/368475224_Platelet_Phenotyping_by_Full_Spectrum_Flow_Cytometry/links/664e44d422a7f16b4f4373ee/Platelet-Phenotyping-by-Full-Spectrum-Flow-Cytometry.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC5300742/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7564411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7564411/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4372605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4372605/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10789187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10789187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10789187/
https://pubmed.ncbi.nlm.nih.gov/16584720/
https://pubmed.ncbi.nlm.nih.gov/16584720/
https://pubmed.ncbi.nlm.nih.gov/31218613/
https://pubmed.ncbi.nlm.nih.gov/31218613/
https://www.benchchem.com/pdf/Application_Note_Flow_Cytometry_Analysis_of_Platelet_Activation_in_Response_to_BX048.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6343919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6343919/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6343919/
https://www.ulab360.com/files/prod/manuals/201305/09/520527001.pdf
https://www.benchchem.com/product/b555490#gamma-carboxyglutamate-and-its-role-in-cellular-signaling
https://www.benchchem.com/product/b555490#gamma-carboxyglutamate-and-its-role-in-cellular-signaling
https://www.benchchem.com/product/b555490#gamma-carboxyglutamate-and-its-role-in-cellular-signaling
https://www.benchchem.com/product/b555490#gamma-carboxyglutamate-and-its-role-in-cellular-signaling
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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